N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with phenylsulfonyl and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of phenylsulfonyl chloride with piperazine to form phenylsulfonylpiperazine. This intermediate is then reacted with 4-isocyanatobenzenesulfonamide to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
Uniqueness
N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H23N3O5S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[4-[4-(benzenesulfonyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H23N3O5S2/c27-23(25-15-17-26(18-16-25)33(30,31)22-9-5-2-6-10-22)19-11-13-20(14-12-19)24-32(28,29)21-7-3-1-4-8-21/h1-14,24H,15-18H2 |
InChI Key |
WNPTTXJVWHMORB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.